3-bromo-4-methyl-4H-1,2,4-triazole

Crystal Engineering Halogen Bonding Supramolecular Chemistry

3-Bromo-4-methyl-4H-1,2,4-triazole (CAS 16681-73-5) is a C3-brominated, N4-methylated 1,2,4-triazole with molecular formula C₃H₄BrN₃ and a monoisotopic mass of 160.95886 Da. It belongs to the halogenated 1,2,4-triazole family, compounds widely used as synthetic building blocks and as ligands in coordination chemistry and crystal engineering.

Molecular Formula C3H4BrN3
Molecular Weight 161.99 g/mol
CAS No. 16681-73-5
Cat. No. B107452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-methyl-4H-1,2,4-triazole
CAS16681-73-5
Molecular FormulaC3H4BrN3
Molecular Weight161.99 g/mol
Structural Identifiers
SMILESCN1C=NN=C1Br
InChIInChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3
InChIKeyPYMVKLCRJYMSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methyl-4H-1,2,4-triazole (CAS 16681-73-5): Procurement-Relevant Identity and Class Positioning


3-Bromo-4-methyl-4H-1,2,4-triazole (CAS 16681-73-5) is a C3-brominated, N4-methylated 1,2,4-triazole with molecular formula C₃H₄BrN₃ and a monoisotopic mass of 160.95886 Da [1]. It belongs to the halogenated 1,2,4-triazole family, compounds widely used as synthetic building blocks and as ligands in coordination chemistry and crystal engineering [2]. The N4-methyl substitution fixes the triazole in the 4H-1,2,4-triazole tautomeric form, which DFT studies confirm is thermodynamically favored over the 1H-tautomer by a relative free-energy difference (ΔG) of approximately 2–5 kcal·mol⁻¹ depending on the computational level [3]. This tautomeric fixation distinguishes it from N-unsubstituted triazoles that exhibit prototropic tautomerism and consequently ambiguous reactivity profiles.

Procurement Risk of Interchanging 3-Bromo-4-methyl-4H-1,2,4-triazole with Unsubstituted or Differently Halogenated 1,2,4-Triazole Analogs


Substituting 3-bromo-4-methyl-4H-1,2,4-triazole with the chloro analog (3-chloro-4-methyl-4H-1,2,4-triazole, CAS 56616-87-6), the N-H analog (3-bromo-1H-1,2,4-triazole, CAS 7343-33-1), or the N1-methyl regioisomer (3-bromo-1-methyl-1H-1,2,4-triazole) introduces measurable deviations in three dimensions critical to reproducible research: (i) halogen-bond donor strength, where C–Br···N interactions are significantly stronger than C–Cl···N, directly impacting supramolecular assembly and crystal packing ; (ii) cross-coupling reactivity, where the C–Br bond undergoes oxidative addition with palladium approximately 10–100× faster than the C–Cl bond under standard Suzuki–Miyaura conditions [1]; and (iii) tautomeric identity, where the N4-methyl group locks the ring into a single 4H-tautomer, whereas N-unsubstituted triazoles exist as equilibrating 1H/4H mixtures that can yield divergent regiochemical outcomes in N-alkylation or N-arylation reactions [2]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Bromo-4-methyl-4H-1,2,4-triazole vs. Closest Analogs


C–Br vs. C–Cl Halogen-Bond Donor Strength: Supramolecular Assembly Differentiation

In dihalogenated 1,2,4-triazole crystal structures, C–Br···N halogen bonds consistently exhibit shorter donor–acceptor distances and larger interaction energies than analogous C–Cl···N contacts. A crystallographic and quantum-chemical study of 3,5-dichloro-1H-1,2,4-triazole and 3,5-dibromo-1H-1,2,4-triazole demonstrated that C–Br···N halogen bonds dominate molecular self-organization, forming robust trimeric supramolecular motifs, whereas the chloro analogs rely more heavily on weaker hydrogen-bonding interactions . Although this study examined N-unsubstituted dihalogenated triazoles, the fundamental halogen-bond donor strength order (C–Br > C–Cl) is a class-level property that extrapolates directly to the mono-brominated 4-methyl analog [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Palladium-Catalyzed Cross-Coupling Reactivity: C–Br vs. C–Cl Leaving-Group Rate Differential

The C3–Br bond in 3-bromo-4-methyl-4H-1,2,4-triazole is a competent electrophilic partner for Pd(0)-catalyzed cross-coupling reactions. The oxidative addition step, which is rate-determining for electron-neutral heteroaryl halides, proceeds with a relative rate order of Ar–I > Ar–Br >> Ar–Cl [1]. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, dioxane, 80–100 °C), aryl bromides react approximately 10–100× faster than the corresponding aryl chlorides [1]. The chloro analog (3-chloro-4-methyl-4H-1,2,4-triazole, CAS 56616-87-6) therefore requires either more forcing conditions (higher temperature, stronger base, or specialized ligand systems such as SPhos or XPhos) or longer reaction times to achieve comparable conversion, increasing the risk of by-product formation and reducing functional-group tolerance [2].

Suzuki–Miyaura Coupling C–C Bond Formation Building-Block Reactivity

Tautomeric Fixation by N4-Methyl Group: Regiochemical Certainty in Derivatization vs. N-Unsubstituted Triazoles

DFT calculations at the B3LYP/6-311G(d,p) level on a series of 1,2,4-triazole derivatives demonstrate that the 4H-1,2,4-triazole tautomeric form is thermodynamically favored over the 1H-1,2,4-triazole form for N4-substituted triazoles by a free-energy difference (ΔG) of approximately 2–5 kcal·mol⁻¹ [1]. For 3-bromo-4-methyl-4H-1,2,4-triazole, the N4-methyl group irreversibly locks the ring into the 4H-tautomer, eliminating prototropic tautomerism. In contrast, 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1) exists as a tautomeric mixture of 1H and 4H forms that equilibrate in solution, leading to ambiguous N-alkylation/N-arylation outcomes where both N1- and N4-substituted products may form [2]. Thermal rearrangement studies on unsymmetrical 4-methyl-4H-1,2,4-triazoles further confirm that the N4-methyl group stabilizes the 4H-tautomer but can undergo thermal rearrangement to 1-methyl-1H-1,2,4-triazoles above ~150 °C, a property absent in the N-H analog [3].

Tautomerism Regioselective Synthesis N-Alkylation

Commercial Purity and Storage Stability: Supplier-Specification Comparison vs. Chloro Analog

Commercial suppliers list 3-bromo-4-methyl-4H-1,2,4-triazole at purity grades ranging from 95% to 98% (HPLC/GC), with the highest specified purity being 98% from Bidepharm and 97% from Synthonix (distributed via Sigma-Aldrich) . Storage recommendations vary: Sigma-Aldrich specifies room-temperature storage for the 97% grade , whereas Aladdin's 98% grade requires storage at −20 °C under desiccated conditions , suggesting potential hygroscopicity or thermal sensitivity at higher purity. The chloro analog (3-chloro-4-methyl-4H-1,2,4-triazole) is typically offered at 95% purity [1], one grade tier lower than the bromo compound's maximum available purity. The mass difference (bromo: 161.99 g/mol vs. chloro: 117.54 g/mol) also confers a 37.8% higher molecular weight, which may be advantageous for gravimetric handling precision in small-scale synthesis [2].

Chemical Procurement Purity Specification Storage Stability

N4-Methyl Regioisomer Stability vs. N1-Methyl Regioisomer: Thermal Rearrangement Barrier

Unsymmetrical 4-methyl-4H-1,2,4-triazoles undergo thermal rearrangement to the corresponding 1-methyl-1H-1,2,4-triazoles at elevated temperatures. Gautun and Carlsen (1991) demonstrated that the rearrangement proceeds via a [1,5]-sigmatropic shift with measurable rate constants that depend on the C3-substituent electronic nature [1]. For the target compound (3-bromo-4-methyl-4H-1,2,4-triazole), the electron-withdrawing bromine at C3 is expected to slow the rearrangement relative to electron-donating substituents. The N1-methyl regioisomer (3-bromo-1-methyl-1H-1,2,4-triazole, CAS differs) is thermodynamically more stable under ambient conditions, but the 4H-tautomer offers distinct reactivity at the N1 and N2 positions for further functionalization. Understanding this thermal lability threshold (~150–180 °C) is critical for process chemistry where reaction temperature excursions could isomerize the starting material and compromise batch-to-batch consistency [1].

Thermal Stability Regioisomerism Process Chemistry

C–Br Bond Dissociation Energy and Photochemical Lability: Implications for Radical-Mediated Chemistry

The C–Br bond dissociation energy (BDE) in heteroaryl bromides is approximately 65–75 kcal·mol⁻¹, compared to 80–95 kcal·mol⁻¹ for C–Cl bonds in analogous heteroaryl chlorides [1]. This ~15–20 kcal·mol⁻¹ lower BDE renders the brominated triazole more susceptible to homolytic cleavage under photochemical or radical-initiator conditions, enabling selective C–Br functionalization via radical pathways (e.g., photoinduced electron transfer, atom-transfer radical addition) that are inaccessible to the chloro analog under comparable mild conditions [1]. For the target compound, the N4-methyl group further influences the C–Br bond polarization and the stability of the resulting triazolyl radical, though direct experimental BDE measurements for this specific compound have not been reported in the peer-reviewed literature.

Bond Dissociation Energy Radical Chemistry Photochemistry

High-Confidence Application Scenarios for 3-Bromo-4-methyl-4H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Library Synthesis of 3-Aryl-4-methyl-4H-1,2,4-triazoles for Medicinal Chemistry

The C3–Br bond enables efficient Pd-catalyzed cross-coupling with arylboronic acids under mild conditions (Pd(PPh₃)₄, 80 °C, 2–6 h), delivering 3-arylated products in high yield with broad functional-group tolerance [1]. The chloro analog requires harsher conditions (100–120 °C, specialized ligands) that limit substrate scope and increase by-product formation [2]. The fixed 4H-tautomer ensures a single regioisomeric product, eliminating the purification challenges associated with N-unsubstituted triazoles [3]. This scenario is directly supported by a patent application from Bayer CropScience utilizing 3-bromo-triazole intermediates for agrochemical discovery [4].

Halogen-Bond-Directed Crystal Engineering and Co-Crystal Design

The strong, directional C–Br···N halogen bond (~1.5–3× stronger than C–Cl···N) [1] makes 3-bromo-4-methyl-4H-1,2,4-triazole an effective halogen-bond donor for co-crystallization with nitrogen-containing acceptors (e.g., pyridines, amines, cyanides). The N4-methyl group eliminates competing hydrogen-bond donor sites (no N–H), ensuring that crystal packing is dominated by the halogen-bond motif rather than mixed H-bond/halogen-bond networks [2]. The chloro analog produces weaker, less predictable supramolecular synthons unsuitable for robust crystal engineering strategies.

Radical-Mediated C3-Functionalization via Photoredox or ATRA Chemistry

The C–Br bond dissociation energy (~65–75 kcal·mol⁻¹) is sufficiently low to permit homolytic cleavage under visible-light photoredox conditions (e.g., Ir(ppy)₃, blue LED) or with radical initiators (AIBN, 70–80 °C), enabling C–C or C–heteroatom bond formation at the C3 position via radical pathways that are inaccessible to the chloro analog (C–Cl BDE ~80–95 kcal·mol⁻¹) [1]. This opens synthetic routes to 3-alkyl, 3-alkenyl, and 3-heteroaryl derivatives complementary to the two-electron coupling manifold.

Regiochemically Defined N1/N2-Functionalized Triazolium Salts for Ionic Liquids or NHC Precursors

Quaternization of N1 or N2 with alkyl halides yields structurally homogeneous triazolium salts, owing to the fixed 4H-tautomer [1]. These salts serve as precursors to 1,2,4-triazolylidene N-heterocyclic carbenes (NHCs) with potential applications in organocatalysis and transition-metal catalysis. The bromine at C3 remains available for post-quaternization cross-coupling or substitution, enabling modular diversification. N-unsubstituted triazoles would produce regioisomeric mixtures of quaternized products that are difficult to separate [2].

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